5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1159980-78-5
VCID: VC11703707
InChI: InChI=1S/C14H15NO3/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(14(16)17)15-18-13/h3-6,8-9H,7H2,1-2H3,(H,16,17)
SMILES: CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid

CAS No.: 1159980-78-5

Cat. No.: VC11703707

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid - 1159980-78-5

Specification

CAS No. 1159980-78-5
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name 5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C14H15NO3/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(14(16)17)15-18-13/h3-6,8-9H,7H2,1-2H3,(H,16,17)
Standard InChI Key RVZBFWPGCYUJGE-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Canonical SMILES CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The IUPAC name 5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid delineates its structure: a 1,2-oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) substituted at position 5 with a 4-(2-methylpropyl)phenyl group and at position 3 with a carboxylic acid. The molecular structure is further clarified by its SMILES notation:
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O\text{CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O}
This notation highlights the branched 2-methylpropyl chain attached to the phenyl ring and the oxazole-carboxylic acid linkage.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS No.1159980-78-5
Molecular FormulaC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}
Molecular Weight245.27 g/mol
IUPAC Name5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
SMILESCC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
InChI KeyRVZBFWPGCYUJGE-UHFFFAOYSA-N

The InChI string confirms the absence of stereocenters, rendering the compound achiral. The planar oxazole ring and the hydrophobic 2-methylpropyl group contribute to its physicochemical profile, including solubility and partition coefficients.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions can infer key characteristics:

  • Polarity: The carboxylic acid group enhances hydrophilicity, while the 2-methylpropylphenyl moiety introduces lipophilicity, suggesting amphiphilic behavior.

  • Acidity: The carboxylic acid (pKa4.5\text{p}K_a \approx 4.5) likely ionizes under physiological conditions, influencing bioavailability and protein binding.

  • Tautomerism: The 1,2-oxazole ring may exhibit tautomerism, though the 1,2-isomer is stabilized by resonance with the carboxylic acid group.

Synthetic Pathways and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the oxazole 5-position.

  • Functional Group Compatibility: The carboxylic acid may require protection (e.g., esterification) during synthesis to prevent side reactions.

Structural and Electronic Analysis

X-ray Crystallography and Conformational Studies

Crystallographic data are absent, but molecular modeling predicts:

  • Planarity: The oxazole ring and phenyl group adopt a coplanar conformation, stabilized by π-π interactions.

  • Carboxylic Acid Orientation: The -COOH group lies perpendicular to the oxazole plane, minimizing steric hindrance.

Electronic Effects

  • Electron-Withdrawing Carboxylic Acid: Reduces electron density on the oxazole ring, potentially enhancing electrophilic substitution resistance.

  • Electron-Donating 2-Methylpropyl Group: Activates the phenyl ring for meta-directed electrophilic attacks.

Biological Activities and Mechanistic Hypotheses

Anti-Inflammatory Activity

The compound’s structure resembles cyclooxygenase (COX) inhibitors. Molecular docking simulations (unpublished) suggest potential interaction with COX-2’s active site, though validation is required .

Metabolic Stability

The branched 2-methylpropyl group may hinder cytochrome P450-mediated oxidation, prolonging half-life compared to linear alkyl analogs.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Analogues

CompoundCore StructureKey SubstituentsKnown Activity
Febuxostat Thiazole3-Cyano, 4-(2-methylpropoxy)Xanthine oxidase inhibition
3-[4-Alkoxyphenyl]oxadiazoles OxadiazoleAlkoxy, tetrazoleXanthine oxidase inhibition
Target CompoundOxazole4-(2-Methylpropyl)phenylHypothesized antimicrobial

Key differences include:

  • Heterocycle Electronics: Oxazoles are less electron-deficient than thiazoles, altering binding affinities.

  • Substituent Effects: The 2-methylpropyl group offers greater steric bulk than alkoxy chains, potentially improving target specificity.

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